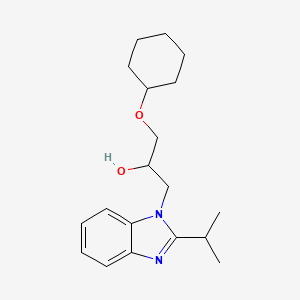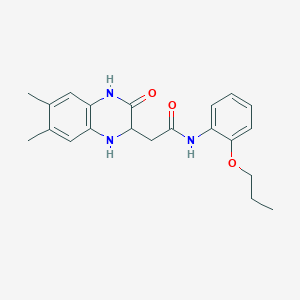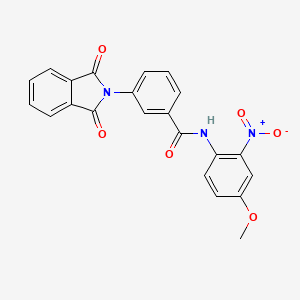
1-(cyclohexyloxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclohexyloxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol, also known as ICI-118,551, is a selective β2-adrenergic receptor antagonist. It has been used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor blockade.
Mecanismo De Acción
1-(cyclohexyloxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol selectively blocks β2-adrenergic receptors, which are G protein-coupled receptors that are activated by the neurotransmitter epinephrine. When activated, β2-adrenergic receptors increase cAMP levels in cells, which leads to various physiological responses. By blocking β2-adrenergic receptors, this compound inhibits these responses.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate and cardiac output, decrease bronchodilation, and decrease insulin secretion. It has also been shown to inhibit immune cell activation and cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(cyclohexyloxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol has several advantages for lab experiments. It is a selective β2-adrenergic receptor antagonist, which allows for the study of the specific effects of β2-adrenergic receptor blockade. It is also relatively stable and easy to handle in the laboratory. However, this compound has some limitations. It has a relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over long periods of time. It also has some off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 1-(cyclohexyloxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol. One area of research is the role of β2-adrenergic receptors in the regulation of immune function and inflammation. Another area of research is the development of more selective β2-adrenergic receptor antagonists that have fewer off-target effects. Finally, the use of this compound in combination with other drugs or therapies may be an area of future research.
Conclusion:
This compound is a selective β2-adrenergic receptor antagonist that has been used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor blockade. It has been shown to have a number of effects on cardiovascular function, pulmonary function, glucose metabolism, and immune function. While it has some limitations, it is a valuable tool for the study of β2-adrenergic receptors and has several potential future applications.
Métodos De Síntesis
1-(cyclohexyloxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol can be synthesized through a multi-step process. The first step involves the reaction of 2-isopropyl-1H-benzimidazole with 2-bromo-1-(cyclohexyloxy)propane in the presence of a base. The resulting intermediate is then treated with lithium aluminum hydride to reduce the nitro group to an amine. The final step involves the reaction of the amine with 2-chloro-1-(4-morpholinyl)ethanol to form this compound.
Aplicaciones Científicas De Investigación
1-(cyclohexyloxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol has been used in scientific research to study the role of β2-adrenergic receptors in various physiological processes. It has been used to investigate the effects of β2-adrenergic receptor blockade on cardiovascular function, pulmonary function, and glucose metabolism. It has also been used to study the role of β2-adrenergic receptors in the regulation of immune function and inflammation.
Propiedades
IUPAC Name |
1-cyclohexyloxy-3-(2-propan-2-ylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-14(2)19-20-17-10-6-7-11-18(17)21(19)12-15(22)13-23-16-8-4-3-5-9-16/h6-7,10-11,14-16,22H,3-5,8-9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHVWHBOXGIPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1CC(COC3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24810004 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-ethoxy-2-[3-(2-nitrophenoxy)propoxy]benzene](/img/structure/B5189466.png)
![1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5189477.png)
![2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5189485.png)
![ethyl 3-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5189486.png)

![3-{5-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5189494.png)
![methyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5189502.png)

![methyl 1-[(2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5189509.png)
![1-methyl-3-{[(3-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B5189512.png)

![1-[3-(3-methoxyphenoxy)propoxy]naphthalene](/img/structure/B5189536.png)

![4-bromo-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5189557.png)
